Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate
Description
Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a tert-butoxycarbonyl (BOC) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-5-24-14(22)12-10-18-15(19-11-12)21-8-6-13(7-9-21)20-16(23)25-17(2,3)4/h10-11,13H,5-9H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFHHRLFRHILOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises two primary components: a 5-ethoxycarbonylpyrimidine ring and a Boc-protected 4-aminopiperidine moiety. Retrosynthetically, disconnection at the piperidine-pyrimidine bond suggests coupling between a halogenated pyrimidine intermediate and a Boc-protected piperidine nucleophile. Alternatively, modular assembly via cyclization or cross-coupling may be employed.
Pyrimidine Core Construction
Pyrimidine rings are classically synthesized via the Biginelli reaction or condensation of 1,3-dicarbonyl compounds with amidines. For 5-ethoxycarbonylpyrimidine derivatives, ethyl acetoacetate or analogous β-ketoesters serve as precursors. For example, cyclocondensation of ethyl 3-aminocrotonate with urea derivatives under acidic conditions yields 2-aminopyrimidine-5-carboxylates, which can be halogenated at position 2 for subsequent functionalization.
Boc-Protected 4-Aminopiperidine Synthesis
4-Aminopiperidine is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate under basic conditions. A representative protocol involves dissolving 4-aminopiperidine in dichloromethane with triethylamine, followed by Boc anhydride addition at 0°C, achieving >90% yield.
SNAr reactions dominate the introduction of piperidine groups into electron-deficient pyrimidines.
Halogenated Pyrimidine Precursors
2-Chloro-5-ethoxycarbonylpyrimidine reacts with Boc-protected 4-aminopiperidine in polar aprotic solvents. In a benchmark procedure, 2-chloropyrimidine (1.0 equiv), 4-[(tert-butoxycarbonyl)amino]piperidine (1.2 equiv), and N,N-diisopropylethylamine (2.0 equiv) in DMF at 80°C for 12 hours afford the product in 68–72% yield after silica gel purification.
Solvent and Base Optimization
Reaction efficiency correlates with solvent polarity: DMF > DMSO > acetonitrile. Sterically hindered bases (e.g., DIPEA) outperform K2CO3 by minimizing ester hydrolysis. Microwave irradiation at 120°C reduces reaction time to 2 hours with comparable yields.
Transition Metal-Catalyzed Cross-Couplings
Palladium-mediated couplings enable C–N bond formation under milder conditions than SNAr.
Buchwald-Hartwig Amination
Aryl halides couple with amines using Pd catalysts. Applying this to 2-bromo-5-ethoxycarbonylpyrimidine and Boc-piperidine, a protocol with Pd2(dba)3 (5 mol%), XantPhos (10 mol%), and Cs2CO3 in toluene at 100°C achieves 65% yield. Key advantages include tolerance of electron-rich pyrimidines and reduced side reactions.
Multi-Step Assembly via Suzuki-Miyaura Borylation
Indirect routes involve boron-mediated couplings to install the piperidine moiety.
One-Pot Tandem Strategies
Integrated protection and coupling steps enhance efficiency.
Critical Analysis of Methodologies
| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| SNAr | 68–72 | 80 | 12 | Simple setup | High temps risk ester hydrolysis |
| Buchwald-Hartwig | 65 | 100 | 6 | Mild conditions | Costly catalysts |
| Suzuki-Miyaura | 70 | 70 | 8 | Stereochemical control | Moisture-sensitive |
| One-Pot Tandem | 75 | 60 | 8 | No intermediate isolation | Requires optimization |
| Microwave-Assisted | 80 | 150 | 0.5 | Rapid | Specialized equipment needed |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
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Acidic hydrolysis typically employs HCl or H₂SO₄ under reflux , while basic conditions use LiOH or NaOH in aqueous/organic solvent mixtures .
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The reaction is critical for converting the ester into bioactive carboxylates or acids for further coupling .
Boc Deprotection
The Boc-protected amine on the piperidine ring is cleaved under acidic conditions:
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TFA in dichloromethane (DCM) is the most efficient method, with near-quantitative yields .
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Gaseous HCl in ethyl acetate provides a milder alternative for acid-sensitive substrates .
Nucleophilic Substitution at Pyrimidine Ring
The pyrimidine ring undergoes nucleophilic substitution at the 2- and 4-positions:
| Nucleophile | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Piperidine derivatives | NaHCO₃, DMF, 80°C | Functionalized pyrimidine-piperidine hybrids | Kinase inhibitor intermediates | |
| Amines | K₂CO₃, DMSO, RT | Aminopyrimidines | Anticancer agent synthesis |
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Reactions often require polar aprotic solvents (e.g., DMF, DMSO) and mild bases (e.g., NaHCO₃).
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Electronic effects from the ester group direct substitution to specific pyrimidine positions.
Reductive Amination
The deprotected amine (post-Boc removal) participates in reductive amination:
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Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) is preferred for sterically hindered ketones .
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Cyanoborohydride (NaBH₃CN) in methanol is effective for aldehydes.
Esterification and Transesterification
The ethyl ester group can be modified via transesterification:
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Acid catalysts (e.g., H₂SO₄, TsOH) are mandatory for activating the ester carbonyl .
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Transesterification is often employed to tailor solubility for specific reaction steps .
Cyclization Reactions
The compound serves as a precursor in heterocyclic ring formation:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| POCl₃, DMF | 80°C, 6 h | Pyrimido[4,5-d]pyridazine | Antibacterial scaffolds | |
| NH₂NH₂·H₂O, EtOH | Reflux, 12 h | Pyrimidine-fused tetrahydropyrazine | CNS drug candidates |
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Phosphorus oxychloride (POCl₃) facilitates nucleophilic aromatic substitution, enabling annulation.
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Hydrazine induces ring expansion via Schiff base formation.
Oxidation of Piperidine Amine
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA, DCM | 0°C to RT, 2 h | N-Oxide derivative | 63% | |
| H₂O₂, AcOH | 50°C, 4 h | Hydroxylamine intermediate | 58% |
Reduction of Pyrimidine Ring
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C, EtOH | 1 atm, RT, 6 h | Dihydropyrimidine | 72% | |
| NaBH₄, NiCl₂ | THF, 0°C, 30 min | Partially saturated pyrimidine | 65% |
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings:
Scientific Research Applications
Anticancer Activity
One of the significant applications of Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate is its potential as an anticancer agent. Studies have shown that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing: Compounds derived from similar structures were tested against human leukemia cell lines (K562 and CEM), showing promising results with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity
Research indicates that pyrimidine derivatives possess notable antimicrobial properties. This compound may exhibit similar activities due to the presence of the pyrimidine structure, which is known for its efficacy against bacterial strains .
CDK Inhibition
Pyrimidine derivatives have been identified as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating the cell cycle and have implications in cancer therapy. This compound could potentially be explored for its ability to inhibit CDKs, thereby affecting tumor growth .
Case Study 1: Antitumor Activity Assessment
In one study, a series of pyrimidine derivatives were synthesized and evaluated for their antitumor activity. The compound with specific substitutions exhibited significant cytotoxicity against leukemia cells, suggesting that modifications to the ethyl ester can enhance biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on various substituted pyrimidines, where it was found that specific substitutions on the piperidine ring influenced the overall biological activity. This highlights the importance of structural modifications in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group protects the amine functionality, allowing the compound to participate in various chemical reactions without unwanted side reactions. The piperidine and pyrimidine rings provide structural stability and reactivity, enabling the compound to interact with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate: This compound has a similar structure but contains an oxazole ring instead of a pyrimidine ring.
Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexylcarboxylate: This compound features a cyclohexyl ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine ring substituted at the 5-position with an ethyl ester, and a piperidine moiety that is further substituted with a tert-butoxycarbonyl (Boc) amino group. The synthesis typically involves the reaction of ethyl 2-bromopropanoate with tert-butyl N-(aminocycloalkylene)carbamate derivatives, leading to high yields of the desired product .
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could potentially be leveraged in cancer therapy, where rapid cell division is prevalent .
Case Studies
Several case studies have been conducted to explore the biological activities of related compounds:
- Antimicrobial Efficacy : A study reported that a related pyrimidine derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .
- Cytotoxicity in Cancer Cells : Another investigation revealed that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM, highlighting its potential as an anticancer agent .
- Enzyme Inhibition : A detailed kinetic study showed that this compound acted as a competitive inhibitor of DHFR, with a Ki value indicating potent binding affinity, which could be beneficial in therapeutic applications targeting rapidly proliferating cells .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
